S-Methylisothiourea Sulfate: A Deep Dive into its Mechanism of Action as a Nitric Oxide Synthase Inhibitor
S-Methylisothiourea Sulfate: A Deep Dive into its Mechanism of Action as a Nitric Oxide Synthase Inhibitor
This technical guide provides an in-depth exploration of the molecular mechanism of action of S-methylisothiourea sulfate (SMT), a potent inhibitor of nitric oxide synthase (NOS) enzymes. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings, elucidates the causality behind its biological effects, and offers practical insights into its experimental application.
Introduction: The Significance of Nitric Oxide Synthase Inhibition
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The enzymatic synthesis of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1] While constitutive isoforms (nNOS and eNOS) are crucial for homeostasis, the overexpression of iNOS is implicated in the pathophysiology of various inflammatory and circulatory disorders, such as septic shock and myocardial infarction.[2][3][4] This has driven the development of NOS inhibitors with selectivity for the inducible isoform, aiming to mitigate the detrimental effects of excessive NO production while preserving essential physiological functions. S-methylisothiourea sulfate has emerged as a significant tool in this endeavor.[5][6]
Molecular Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase
S-methylisothiourea sulfate exerts its biological effects primarily through the potent and competitive inhibition of nitric oxide synthase.[2][7] This inhibition occurs at the L-arginine binding site of the enzyme, the natural substrate for NO synthesis.[2][7] The effect of SMT on iNOS activity can be reversed by an excess of L-arginine in a concentration-dependent manner, confirming its competitive inhibitory mechanism.[4][7]
Isoform Selectivity
A key characteristic of S-methylisothiourea sulfate is its relative selectivity for the inducible nitric oxide synthase (iNOS) isoform.[2][4] It is reported to be at least 10 to 30 times more potent as an inhibitor of iNOS compared to other known NOS inhibitors like NG-methyl-L-arginine (MeArg).[4][7] While SMT is equipotent with MeArg in inhibiting the endothelial isoform (eNOS) in vitro, its pronounced potency against iNOS makes it a valuable research tool for dissecting the specific roles of iNOS in various disease models.[2][4] Some isothiourea derivatives exhibit little to no isoform selectivity, highlighting the importance of the S-methyl substitution for iNOS preference.[2][8]
The inhibitory activity of S-substituted isothioureas is also influenced by the length of the alkyl side chain, with activity declining sharply as the chain exceeds two carbon atoms.[2] Furthermore, substitution on the nitrogen atoms of SMT substantially reduces its NOS inhibitory potency.[2]
Downstream Signaling Consequences
By inhibiting NOS, particularly iNOS, S-methylisothiourea sulfate effectively reduces the production of nitric oxide. This has significant downstream consequences in pathophysiological states characterized by iNOS upregulation. For instance, in models of septic shock, SMT prevents the elevation of serum NO levels, reverses hypotension, and improves survival.[4][7] In the context of myocardial infarction, SMT has been shown to inhibit myocardial iNOS activity and improve left ventricular performance.[3] Recent studies have also indicated that SMT can alleviate acute lung injury by suppressing inflammation and macrophage infiltration, likely through the reduction of pro-inflammatory cytokines, adhesion molecules, and chemokines in endothelial cells.[9]
The specificity of SMT has been highlighted by studies showing that at concentrations up to 1 mM, it does not inhibit the activity of other enzymes such as xanthine oxidase, diaphorase, lactate dehydrogenase, monoamine oxidase, catalase, or cytochrome P450.[4][7]
Quantitative Data: Inhibitory Potency of S-Methylisothiourea Sulfate
The following table summarizes the reported inhibitory potencies of S-methylisothiourea sulfate against different NOS isoforms.
| Isoform | Cell/System | Parameter | Value | Reference |
| iNOS | Immunostimulated Macrophages | EC50 | 6 µM | [4][7] |
| iNOS | Vascular Smooth Muscle Cells | EC50 | 2 µM | [4][7] |
| iNOS | Purified Human | Ki | 120 nM | [10] |
| eNOS | Purified Human | Ki | 200 nM | [10] |
| nNOS | Purified Human | Ki | 160 nM | [10] |
Signaling Pathway and Experimental Workflow Diagrams
S-Methylisothiourea Sulfate Mechanism of Action
Caption: General workflow for measuring NOS inhibition.
Experimental Protocols
In Vitro NOS Inhibition Assay (Griess Assay)
This protocol outlines a colorimetric method to determine NOS activity by measuring nitrite (a stable product of NO).
Materials:
-
Cell lysates or purified NOS enzyme
-
S-methylisothiourea sulfate (SMT)
-
L-Arginine solution
-
NADPH solution
-
Reaction buffer (e.g., Tris-HCl or HEPES)
-
Griess Reagent (Reagent 1: Sulfanilamide in acid; Reagent 2: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of L-arginine, NADPH, and SMT at various concentrations in the reaction buffer.
-
Set up Reactions: In a 96-well plate, add the reaction buffer, NADPH, and L-arginine to each well.
-
Add Inhibitor: Add different concentrations of SMT to the test wells. Add an equivalent volume of buffer to the control wells.
-
Initiate Reaction: Add the cell lysate or purified NOS enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding a reagent that inhibits NOS activity (if not already stopped by the Griess reagent's acidic nature).
-
Nitrite Detection: Add Griess Reagent 1 to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add Griess Reagent 2 to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with the nitrite standard solution. Calculate the percentage of inhibition for each SMT concentration.
Cell-Based iNOS Inhibition Assay in Macrophages
This protocol describes how to assess the inhibitory effect of SMT on iNOS activity in cultured macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
S-methylisothiourea sulfate (SMT)
-
Griess Reagent
-
Cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
iNOS Induction: Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.
-
Treatment with SMT: Simultaneously with induction, treat the cells with various concentrations of SMT. Include a vehicle control (no SMT).
-
Incubation: Incubate the cells for 24 hours to allow for iNOS expression and NO production.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Nitrite Measurement: Determine the nitrite concentration in the supernatant using the Griess Assay as described in Protocol 5.1.
-
Data Analysis: Calculate the EC50 value for SMT by plotting the percentage of inhibition of NO production against the log concentration of SMT.
Conclusion
S-methylisothiourea sulfate is a well-characterized, potent, and relatively selective inhibitor of inducible nitric oxide synthase. Its competitive mechanism of action at the L-arginine binding site provides a clear basis for its biological effects. The ability to attenuate excessive nitric oxide production in inflammatory and ischemic conditions has established SMT as an invaluable tool for preclinical research in a variety of disease models. The experimental protocols provided herein offer a foundation for researchers to investigate the effects of SMT and other potential NOS inhibitors in their own studies.
References
-
Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(3), 510–516. [Link]
-
Wildhirt, S. M., Weismüller, S., Schulze, C., Conrad, N., & Hagl, S. (1996). S-methylisothiourea inhibits inducible nitric oxide synthase and improves left ventricular performance after acute myocardial infarction. Biochemical and biophysical research communications, 227(2), 328–333. [Link]
-
Garvey, E. P., Oplinger, J. A., Furfine, E. S., Kiff, R. J., Laszlo, F., Whittle, B. J., & Knowles, R. G. (1997). Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects. The Journal of pharmacology and experimental therapeutics, 280(1), 496–503. [Link]
-
Szabó, C., Southan, G. J., & Thiemermann, C. (1994). Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase. Proceedings of the National Academy of Sciences of the United States of America, 91(26), 12472–12476. [Link]
-
McGeorge, M., Sherif, M., & Smirk, F. H. (1942). Observations on the properties of S-methyl iso-thiourea sulphate, with particular reference to the circulatory effects. The Journal of physiology, 100(4), 474–483. [Link]
-
McGeorge, M., Sherif, M., & Smirk, F. H. (1942). Observations on the properties of S-methyl iso-thiourea sulphate, with particular reference to the circulatory effects. The Journal of physiology, 100(4), 474–483. [Link]
-
Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(3), 510–516. [Link]
-
Sharma, A., Kumar, V., & Kumar, V. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules (Basel, Switzerland), 27(19), 6521. [Link]
-
Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Moore, S., & Whittle, B. J. (1994). Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity. Journal of medicinal chemistry, 37(25), 4445–4453. [Link]
-
Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. The Journal of biological chemistry, 269(43), 26669–26676. [Link]
-
Sharma, P., & Kumar, A. (2022). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Scientific reports, 12(1), 18456. [Link]
-
Hecker, M., Boese, M., Schini-Kerth, V. B., Mülsch, A., & Busse, R. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. Nitric oxide : biology and chemistry, 2(3), 155–164. [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837, 837a–837d. [Link]
-
Li, Y., Wang, Y., Liu, Y., Xie, L., & Liu, Y. (2024). iNOS inhibitor S-methylisothiourea alleviates smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration. International immunopharmacology, 126, 111097. [Link]
-
Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & pharmaceutical bulletin, 59(12), 1458–1466. [Link]
-
PubChem. S-methyl isothiourea hemisulfate. [Link]
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. The Biochemical journal, 357(Pt 3), 593–615. [Link]
-
Chemsrc. S-Methylisothiourea sulfate. [Link]
-
CP Lab Safety. S-Methylisothiourea Sulfate, 25g, Each. [Link]
-
DiPiro, J. T., Yee, G. C., Posey, L. M., Haines, S. T., Nolin, T. D., & Ellingrod, V. (Eds.). (2020). Pharmacotherapy: A Pathophysiologic Approach (11th ed.). McGraw-Hill Education. [Link]
-
de Oliveira, A. M., de Souza, G. R., de Oliveira, A. C. A. X., da Silva, A. C. R., de Lacerda, A. P. M., da Silva, D. L., ... & de Menezes, I. R. A. (2022). Effect of 6-methyl-5-hepten-2-one (Sulcatone) on hemostasis parameters in SHR rats: In Silico, In Vitro, and In Vivo approaches. Journal of thrombosis and thrombolysis, 54(3), 512–522. [Link]
Sources
- 1. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-methylisothiourea inhibits inducible nitric oxide synthase and improves left ventricular performance after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-Methylisothiourea sulfate | iNOS Inhibitor | AmBeed.com [ambeed.com]
- 6. S-Methylisothiourea sulfate | CAS 867-44-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iNOS inhibitor S-methylisothiourea alleviates smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
